Product packaging for Diethyl nitromalonate(Cat. No.:CAS No. 603-67-8)

Diethyl nitromalonate

Cat. No.: B1580795
CAS No.: 603-67-8
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Evolution of Diethyl Nitromalonate within Organic Synthesis

The utility of this compound as a building block in organic synthesis has expanded over time, with researchers harnessing its unique reactivity. The presence of the nitro group and the ester functionalities allows it to participate in a diverse range of chemical transformations.

One of the key areas of its application is in nucleophilic addition reactions. Research dating back to the late 1960s demonstrated the reaction of this compound with compounds like 1-nitro-1,3-butadiene. growingscience.com In these reactions, this compound acts as the nucleophile, adding to the electrophilic diene system. Specifically, its reaction with 1-nitro-1,3-butadiene was reported to yield a single product of 1,4-addition. growingscience.com

The thermal decomposition of this compound has also been explored, revealing another facet of its synthetic utility. oup.comchemicalbook.comsigmaaldrich.com When heated, it can decompose to generate an intermediate known as ethyl carbonocyanidate (B8670145) N-oxide. oup.com This highly reactive 1,3-dipole can be trapped in situ by various dipolarophiles, such as olefins, acetylenes, and nitriles. This process, known as 1,3-dipolar cycloaddition, provides a pathway to construct five-membered heterocyclic rings, including 2-isoxazolines, isoxazoles, and 1,2,4-oxadiazoles. oup.com The initial step of this thermal decomposition involves the formation of a furoxan, which is a dimer of the nitrile oxide intermediate. oup.com

Furthermore, this compound has been specifically used in the preparation of heterocyclic compounds like 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO). chemicalbook.comsigmaaldrich.com Its reactivity has also been noted in studies of decarboxylation reactions, where under certain basic conditions, its acidic nature leads to deprotonation rather than the expected hydrolysis, highlighting a limitation and a key aspect of its chemical character. cdnsciencepub.com This evolution from a simple nitrated malonic ester to a versatile tool in nucleophilic additions and cycloadditions showcases its development as a valuable reagent in the synthetic chemist's toolbox.

Foundational Research and Early Discoveries Pertaining to this compound

The preparation of nitromalonic esters has been a subject of study for many decades. Early methods for the synthesis of related compounds, such as dimethyl nitromalonate, laid the groundwork for producing this compound. A notable early procedure was described by Arndt and Rose in 1935. google.com Their method involved the slow addition of fuming nitric acid to dimethyl malonate while maintaining a temperature of 0°C. google.com The reaction temperature was briefly allowed to rise before being cooled again, ultimately yielding the desired dimethyl nitromalonate. google.com

Later research focused on improving the efficiency and yield of this nitration process, particularly for this compound, which was recognized for its value in preparing amino acids like tryptophane. google.com A significant improvement over the prior art was detailed in a 1953 patent, which found that conducting the nitration at higher temperatures, contrary to the prevailing concerns about the explosive nature of many nitration reactions, led to a substantially increased yield. google.com This improved process involved adding fuming nitric acid portionwise to diethyl malonate at a controlled temperature between approximately 15°C and 50°C. google.com This modification resulted in a yield of about 90%, a marked increase from the 60% yield reported for the earlier dimethyl nitromalonate synthesis. google.com

The table below compares the early method for a related ester with the improved method for this compound.

FeatureArndt and Rose Method (1935) google.comImproved Method (1953) google.com
Substrate Dimethyl malonateDiethyl malonate
Nitrating Agent Fuming nitric acidFuming nitric acid
Reaction Temperature 0°C, with a brief rise to 30°CMaintained between 15°C and 50°C
Reported Yield ~60%~90%
Key Innovation Foundational nitration procedure at low temperatures.Use of higher, controlled temperatures to significantly increase product yield.

This foundational work established a viable and high-yield pathway to this compound, paving the way for its broader application in organic synthesis as a versatile intermediate. google.com The pure product was isolated by distillation under reduced pressure, yielding a substance with a boiling point of 81-83°C at 0.3 mm Hg. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1580795 Diethyl nitromalonate CAS No. 603-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Ii. Synthetic Methodologies and Chemical Preparation of Diethyl Nitromalonate and Its Analogues

Direct Nitration Strategies for Malonate Esters

The most common method for synthesizing diethyl nitromalonate is the direct nitration of diethyl malonate. ontosight.ai This approach has been the subject of extensive research to optimize conditions and maximize product yield.

The nitration of diethyl malonate is typically achieved using fuming nitric acid. google.com Research has focused on optimizing reaction conditions to improve yields and ensure the safe execution of this potentially hazardous reaction. One patented method involves the portionwise addition of fuming nitric acid to diethyl malonate at a controlled temperature. google.com This method has been shown to produce high yields of this compound. For instance, when the reaction is conducted at a temperature between 15 and 30 degrees Celsius over approximately four hours, a yield of 91.7% of pure this compound has been reported. google.com

Another approach involves the nitrosation of diethyl malonate using sodium nitrite (B80452) in an acidic medium, followed by oxidation to the nitro compound. This can be considered an indirect nitration but is a common strategy for introducing the nitro group.

Table 1: Optimized Nitration of Diethyl Malonate with Fuming Nitric Acid

Reactants Temperature (°C) Reaction Time Yield (%) Reference
Diethyl Malonate, Fuming Nitric Acid 15-30 ~4 hours 91.7 google.com
Diethyl Malonate, Fuming Nitric Acid 25-30 ~3.75 hours 89.5 google.com
Diethyl Malonate, Fuming Nitric Acid 45-50 ~50 minutes 89 google.com

The efficacy and selectivity of the nitration of diethyl malonate are highly dependent on the reaction conditions. Key parameters include temperature, reaction time, and the nature of the nitrating agent. ontosight.aigoogle.com

Maintaining a controlled temperature is crucial for both safety and yield. A study demonstrated that the nitration of dialkyl esters of malonic acid with fuming nitric acid can be conducted at temperatures between approximately 15 and 50 degrees Celsius. google.com The reaction time is inversely proportional to the temperature; higher temperatures lead to shorter reaction times. For example, a reaction at 45-50°C can be completed in about 50 minutes, while a reaction at 15-30°C may take around four hours. google.com The choice of solvent can also play a role, with some procedures utilizing a water-immiscible inert solvent like toluene. google.com

Alternative Synthetic Routes to this compound Derivatives

Beyond the direct nitration of diethyl malonate, alternative synthetic routes have been developed to access a variety of nitro-functionalized malonate esters and their precursors.

The synthesis of various nitro-functionalized malonate esters often involves the Michael addition of malonate esters to nitroalkenes. niscpr.res.innih.gov This method allows for the creation of more complex nitro compounds. For instance, a novel methodology has been developed for the rapid synthesis of functionalized nitroalkanes by adding malonate esters to trans-β-nitrostyrenes under solvent-free conditions, achieving yields of up to 99% within minutes. niscpr.res.inresearchgate.net This reaction is often facilitated by a base such as triethylamine. niscpr.res.in

Another example is the synthesis of diethyl 2-fluoro-2-nitromalonate, which can be prepared by treating diethyl 2-nitromalonate with elemental fluorine in the presence of a base like sodium ethoxide. google.com

The synthesis of this compound relies on the availability of diethyl malonate as a starting material. Diethyl malonate itself is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by treatment with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org An alternative synthesis of diethyl malonate involves the carboxyesterification of sodium chloroacetate (B1199739) with carbon monoxide and ethanol, catalyzed by dicobalt octacarbonyl. wikipedia.org

This compound is a precursor for other important synthetic intermediates. For example, it can be used in the synthesis of DL-proline and the dimethyl acetal (B89532) of glutamic-γ-semialdehyde. oup.com It has also been used in the preparation of 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO). chemicalbook.comsigmaaldrich.com Furthermore, bis(diethyl-2-nitromalonato) nitrato yttrium(III) has been synthesized as a molecular single-source precursor for yttrium oxide thin films. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methodologies. In the context of this compound and its derivatives, this has led to the exploration of solvent-free reactions and the use of more benign catalysts.

One notable green approach is the Michael addition of malonate esters to nitrostyrenes under solvent-free conditions, which can be achieved by simply mixing the reactants in the presence of a catalytic amount of triethylamine. niscpr.res.in This method offers high yields in a very short reaction time without the need for traditional purification steps like column chromatography. niscpr.res.in

Another area of green chemistry focuses on the catalyst used in the esterification step of diethyl malonate synthesis. The use of 12-tungstophosphoric acid as a catalyst has been proposed as a safer and more environmentally friendly alternative to traditional acid catalysts, as it reduces the amount of water needed for washing and minimizes the loss of ethanol and diethyl malonate. google.com Furthermore, visible-light-induced, photocatalyst-free methods are being developed for the functionalization of other compounds with diethyl bromomalonate, highlighting a trend towards more sustainable chemical transformations. rsc.org

Iii. Chemical Reactivity and Reaction Mechanisms of Diethyl Nitromalonate

Nucleophilic Reactivity of Diethyl Nitromalonate

The electron-withdrawing nature of the adjacent nitro and ester groups significantly acidifies the α-hydrogen of this compound, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

The stabilized carbanion derived from this compound readily participates in nucleophilic additions to electron-deficient conjugated systems. A notable example is its reaction with 1-nitro-1,3-butadiene. In this Michael-type addition, the this compound anion acts as the nucleophile. Research has shown that the interaction between 1-nitro-1,3-butadiene and this compound leads exclusively to a single product of 1,4-addition, resulting in a trans configuration of the final adduct. google.com This high regioselectivity and stereoselectivity make it a predictable and useful synthetic transformation.

Table 1: Nucleophilic Addition of this compound to 1-nitro-1,3-butadiene

Reactant 1Reactant 2Reaction TypeKey Outcome
This compound1-nitro-1,3-butadieneNucleophilic (1,4-Michael) AdditionExclusive formation of the trans-1,4-addition product. google.com

The acidity of the methine proton in this compound is a cornerstone of its chemistry, allowing for easy deprotonation by a suitable base to form a resonance-stabilized nitronate anion (a carbanion). This carbanion is an excellent nucleophile for various alkylation strategies. The presence of the nitro group, in addition to the two carbonyl groups, further enhances the stability of this conjugate base compared to that of diethyl malonate.

A significant application of this reactivity is in the synthesis of amino acids. For instance, the carbanion of a dialkyl nitromalonate can be condensed with gramine. google.com This reaction forms a dialkyl-alpha-(3-indolylmethyl)-alpha-nitromalonate, which serves as a key intermediate in the synthesis of tryptophane. google.com This process showcases a classic alkylation strategy where the nitromalonate carbanion attacks the electrophilic carbon of the gramine, displacing the dimethylamino group.

Table 2: Alkylation Strategy for Tryptophane Synthesis

Nucleophile PrecursorBaseElectrophileIntermediate Product
Dialkyl nitromalonateSuitable BaseGramineDialkyl-alpha-(3-indolylmethyl)-alpha-nitromalonate google.com

Radical and Chain Reactions Involving this compound Species

While the ionic reactivity of this compound, particularly its carbanion chemistry, is well-established, its participation in radical and chain reactions is not extensively documented in publicly available scientific literature. The primary reaction pathways reported for this compound involve its nucleophilic character and its decomposition under thermal conditions. Consequently, this remains an area with limited detailed research findings.

Thermal Decomposition Pathways and Fragmentation Reactions

When subjected to heat, this compound undergoes complex decomposition and fragmentation reactions, leading to the formation of various reactive intermediates and heterocyclic structures.

The thermal decomposition of this compound has been studied as a route to form furoxan (1,2,5-oxadiazole-2-oxide) derivatives. Furoxans are important heterocyclic compounds with applications in medicinal chemistry and as energetic materials. The mechanism is believed to involve the initial loss of ethanol (B145695) and carbon dioxide, followed by the dimerization of the resulting nitrile oxide intermediates. The stability of the furoxan ring itself is a subject of study, with thermal decomposition of related energetic materials showing that the initial steps of degradation often involve the fracture of the O–N or C–C bonds within the furoxan ring. nih.govresearchgate.net This indicates that the conditions required for the formation of the furoxan ring from this compound must be carefully controlled to prevent its subsequent decomposition.

A significant pathway in the fragmentation of this compound involves the generation of highly reactive intermediates known as alkyl carbonocyanidate (B8670145) N-oxides. A synthetic method has been developed that utilizes the reaction of this compound as a key step to produce these N-oxides. These intermediates are potent 1,3-dipoles and can be "trapped" in situ through cycloaddition reactions with various dipolarophiles.

This reactivity has been harnessed in the synthesis of specific spin trapping agents. For example, this compound is a precursor in the preparation of 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO). In this application, the generated N-oxide intermediate is trapped intramolecularly or intermolecularly to form the stable nitrone structure of DECPO, which is subsequently used to detect and identify short-lived superoxide (B77818) radicals.

Cyclization Reactions and Heterocycle Formation Mechanisms

This compound and its derivatives are valuable substrates for constructing cyclic and heterocyclic systems through various reaction pathways.

The 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocycles. wikipedia.org In the context of nitromalonates, this reaction often proceeds through an intermediate generated by thermal decomposition. For instance, the thermal decomposition of dimethyl nitromalonate, a close analog of this compound, at approximately 170°C generates a highly reactive nitrile oxide intermediate, methyl carbonocyanidate N-oxide (MeOCOC≡N→O). researchgate.net

This nitrile oxide is a classic 1,3-dipole, a three-atom, four π-electron system that can react with a dipolarophile (such as an alkene or alkyne) in a concerted, pericyclic reaction. researchgate.netchesci.com The reaction involves the 4 π-electrons of the nitrile oxide and 2 π-electrons of the dipolarophile. chesci.com When trapped by dipolarophiles, this intermediate readily forms cycloadducts, such as isoxazolines (from alkenes) or isoxazoles (from alkynes), in good yields. researchgate.netresearchgate.netnih.gov This transformation provides an efficient route to complex heterocyclic structures that might be difficult to access through other synthetic methods. youtube.comyoutube.com

Table 1: 1,3-Dipolar Cycloaddition of Nitromalonate-Derived Nitrile Oxide

Reactant 1 (1,3-Dipole) Reactant 2 (Dipolarophile) Product Class
Methyl carbonocyanidate N-oxide Alkene Isoxazoline

Data derived from research on the thermal decomposition and trapping of nitromalonate intermediates. researchgate.net

A notable application of nitromalonate derivatives in heterocycle synthesis is the base-mediated reductive cyclization of nitrophenyl malonates. nih.govnih.gov This strategy has been successfully employed to construct complex polycyclic systems, such as the hexahydro-2,6-methano-1-benzazocine ring system found in various biologically active natural products. nih.govnih.gov

The synthesis begins with the preparation of a nitrophenyl malonate, for example, by the aromatic nucleophilic substitution of a 2-fluoronitrobenzene with dimethyl malonate in the presence of a base like potassium carbonate. nih.govacs.org The resulting dimethyl (2-nitrophenyl)malonate serves as a precursor for a subsequent Diels-Alder reaction, which yields a 4-nitrophenylcyclohexanone derivative. nih.govnih.gov

The key step is the reductive cyclization of the ketone, which is tethered to the nitrobenzene (B124822) moiety. nih.gov This transformation is mediated by a base and results in the formation of the intricate benzazocine framework. nih.govnih.gov The scope of this reaction has been explored with various substituted nitrobenzenes, achieving yields of up to 87%. nih.gov

This compound and its derivatives can undergo decomposition under specific conditions. Thermal decomposition is a significant pathway; for example, heating dimethyl nitromalonate can lead to the formation of bis(carbomethoxy)furoxan. researchgate.net The thermal stability of related compounds is also a subject of study; diethyl-2-nitromalonate used as a ligand in precursor molecules for metal oxide synthesis shows decomposition pathways that begin with the loss of the nitro group. nih.gov Elevated temperatures can lead to the elimination of the nitro group, initiating further degradation. nih.gov

Base-mediated decomposition is also a known reaction pathway. The use of amine bases such as pyridine (B92270) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can result in the rapid decomposition of related fluorinated nitromalonate derivatives. dtic.mil This reactivity highlights the sensitivity of the C-N bond and the influence of the electron-withdrawing ester groups on the central carbon atom.

Transformations of the Nitro Functional Group in this compound Derivatives

The nitro group is one of the most versatile functional groups in organic chemistry, and its transformation in this compound derivatives opens up numerous synthetic possibilities.

The reduction of the nitro group is a fundamental transformation, most commonly yielding a primary amine. This conversion is crucial in many multi-step syntheses, including the preparation of amino acids. google.comjsynthchem.com A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule. niscpr.res.inwikipedia.org

Catalytic hydrogenation is a widely used method, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org Chemical reductions are also highly effective. Reagents like iron powder in acidic media, tin(II) chloride (SnCl₂), sodium hydrosulfite, or zinc dust are common choices for converting aromatic nitro compounds to anilines. wikipedia.orgreddit.com For instance, the reduction of dialkyl alpha-(3-indolemethyl)alpha-nitromalonate is a key step in the synthesis of tryptophane. google.com The reduction can also be stopped at intermediate stages, such as the hydroxylamine (B1172632) or oxime, by carefully selecting the reducing agent and reaction conditions. wikipedia.org

Table 2: Common Reagents for the Reduction of Nitro Groups

Reagent/System Product Notes
H₂, Raney Ni or Pd/C Amine Common catalytic hydrogenation method. wikipedia.org
Iron (Fe) in Acetic Acid Amine Classic method for reducing aromatic nitro groups. wikipedia.org
Tin(II) Chloride (SnCl₂) Amine Effective but can lead to complex workups with tin salts. wikipedia.orgreddit.com
Zinc (Zn) in NH₄Cl Hydroxylamine Milder reduction that can stop at the hydroxylamine stage. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Amine Useful for selective reductions. wikipedia.org

While the reduction of the nitro group is more common, oxidative transformations of molecules containing the nitro-malonate moiety are also synthetically relevant. The nitro group itself is generally stable to oxidation; therefore, reactions typically occur at other parts of the molecule.

An important example is the oxidation of α-nitro alcohols, which can be derived from nitromalonates, to form α-nitro ketones. nih.gov This transformation can be achieved using chromate-based oxidizing agents like potassium dichromate in an acidic medium. nih.gov This method allows for the efficient preparation of α-nitro ketones, which are valuable synthetic intermediates. nih.gov

In another context, the nitro group can act as an internal oxidant in "combustion synthesis". nih.gov When diethyl-2-nitromalonate is used as a ligand in metal-organic precursors, thermal decomposition initiates a redox reaction between the nitrate/nitro functionalities and the organic ligand framework. This process facilitates the complete conversion of the precursor to the corresponding metal oxide at significantly lower temperatures than typical decomposition reactions. nih.gov

Iv. Applications of Diethyl Nitromalonate in Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The synthetic utility of diethyl nitromalonate stems from the combined reactivity of the malonic ester and the nitro group. The carbon atom to which these groups are attached is highly acidic, facilitating the formation of a carbanion that can act as a potent nucleophile in carbon-carbon bond-forming reactions. This reactivity is central to the malonic ester synthesis, a classical method for preparing substituted carboxylic acids.

Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amine via reduction. This conversion is fundamental to its use in the synthesis of amino acids and nitrogen-containing heterocycles. The ester groups can undergo hydrolysis, decarboxylation, and amidation, adding another layer of synthetic versatility. This combination of reactive sites allows chemists to employ this compound as a linchpin in multi-step syntheses, introducing complexity and functionality in a controlled manner. Its application is particularly prominent in the construction of pharmaceuticals and other biologically active compounds where precise molecular architecture is essential.

Synthesis of Amino Acid Derivatives and Peptidomimetics

One of the most significant applications of nitromalonic esters is in the preparation of amino acids. google.com The compound provides the core structure from which various amino acid side chains can be elaborated.

A classic application of this compound is in the synthesis of α-amino acids, such as tryptophan. A documented method involves the condensation of gramine, an indole (B1671886) derivative, with a dialkyl nitromalonate. This reaction yields a dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate intermediate. Subsequent chemical transformations, including decarbalkoxylation (removal of an ester group), reduction of the nitro group to an amine, and hydrolysis, produce the final α-amino-β-(3-indole)propionic acid, which is tryptophan. google.com This multi-step process highlights the utility of the nitromalonate ester as a foundational scaffold for building complex amino acid structures.

Reaction Step Description Key Transformation
1. Condensation Gramine is condensed with this compound.Formation of a C-C bond, attaching the indole side chain.
2. Decarbalkoxylation One of the two ester groups is removed.Simplification of the carbon skeleton.
3. Reduction The nitro group (-NO2) is reduced to a primary amine (-NH2).Introduction of the characteristic amino group.
4. Hydrolysis The remaining ester group is converted to a carboxylic acid.Formation of the final amino acid structure.

Diethyl acetamidomalonate (DEAM) is a crucial intermediate for the general synthesis of various α-amino acids and is closely related to this compound chemistry. nih.gov The synthesis of DEAM often starts from diethyl malonate. The first step is a nitrosation reaction using sodium nitrite (B80452) in acetic acid, which yields diethyl isonitrosomalonate. guidechem.com This intermediate is then subjected to a reductive acetylation. Using zinc dust in a mixture of acetic anhydride (B1165640) and glacial acetic acid, the isonitroso group is reduced to an amine, which is simultaneously acetylated to form the stable diethyl acetamidomalonate. guidechem.com

Once prepared, DEAM serves as a versatile precursor for numerous amino acids. The synthesis follows the general principles of the malonic ester synthesis. ccspublishing.org.cn The central carbon is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then reacts with an appropriate alkyl halide to introduce the desired amino acid side chain. The final steps involve the hydrolysis of both the ester groups and the amide, followed by decarboxylation upon heating in an acidic solution to yield the target α-amino acid. For instance, reacting the DEAM enolate with benzyl (B1604629) chloride leads to the synthesis of phenylalanine. guidechem.com

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound and its derivatives is also harnessed for the construction of various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

The synthesis of substituted pyrroles can be achieved starting from the reduction product of this compound, namely diethyl aminomalonate. The reaction of diethyl aminomalonate with 1,3-diketones in boiling acetic acid provides a pathway to ethyl 2-pyrrolecarboxylates. This transformation assembles the five-membered pyrrole (B145914) ring through a series of condensation and cyclization steps.

For the synthesis of isoxazoles, a common method involves the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.govorganic-chemistry.org While direct use of this compound is not commonly cited, its chemical cousin, ethyl nitroacetate (B1208598), demonstrates the principle. Ethyl nitroacetate can react in a one-pot cascade reaction with aromatic aldehydes, catalyzed by DABCO, to form isoxazole (B147169) derivatives. nih.gov This suggests a plausible pathway where the nitro- and ester-bearing carbon of this compound could be incorporated into isoxazole ring systems through similar transformations involving the generation of a nitrile oxide intermediate.

This compound is a key precursor for more complex, polycyclic heterocyclic architectures.

Hexahydro-2,6-methano-1-benzazocines: This complex bridged ring system, found in biologically active natural products, can be synthesized using nitromalonate esters. An effective synthesis begins with the aromatic nucleophilic substitution of a 2-fluoronitrobenzene with dimethyl malonate to produce a nitrophenyl malonate. This intermediate then undergoes a Diels-Alder reaction, followed by a novel base-mediated reductive cyclization of the nitro group, which ultimately forms the intricate hexahydro-2,6-methano-1-benzazocine core. encyclopedia.pubchemsynthesis.com While this specific literature example uses the dimethyl ester, the diethyl ester is expected to undergo analogous reactions.

Pyrroline N-oxides: this compound is a reported precursor for the synthesis of 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO). Pyrroline N-oxides are a class of cyclic nitrones that are widely used as spin traps for detecting reactive free radicals. The general synthesis of these compounds, such as the well-known 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), involves the reductive cyclization of a γ-nitrocarbonyl compound. A plausible route to DECPO would involve a Michael addition of the this compound carbanion to an α,β-unsaturated aldehyde like acrolein. This would generate a γ-nitro malonate derivative, which could then undergo reductive cyclization using a reagent like zinc in acetic acid to form the DECPO ring structure.

Contributions to Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a valuable building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

In pharmaceutical synthesis, esters of nitromalonic acid have been identified as important intermediates in the preparation of amino acids. A notable example is the synthesis of tryptophane. The process involves the condensation of a dialkyl nitromalonate with gramine, which yields a dialkyl-alpha-(3-indolemethyl)-alpha-nitromalonate. Subsequent decarbalkoxylation, reduction, and hydrolysis of this intermediate lead to the formation of alpha-amino-beta-(3-indole) propionic acid, commonly known as tryptophane.

In the field of agrochemicals, derivatives of this compound have shown promise as potent antifungal agents. A study investigating a series of diethyl 2-((aryl(alkyl)amino)methylene)malonates, which can be synthesized from this compound, demonstrated significant mycelial growth inhibition against the plant pathogen Fusarium oxysporum. This fungus is a major cause of root rot and wilt diseases in a wide variety of crops. The research highlighted that the antifungal efficacy of these compounds is influenced by the nature of the substituent on the aromatic ring.

The following table summarizes the antifungal activity of selected diethyl 2-((aryl(alkyl)amino)methylene)malonate derivatives against Fusarium oxysporum.

CompoundSubstituent on Aromatic RingIC₅₀ (µM)Antifungal Effect
1 4-Nitro0.013Fungistatic
2 2-Nitro0.025Fungicide
3 4-Chloro0.045Fungistatic
4 4-Methyl35Fungistatic
5 None0.015Fungicide

Data sourced from a study on the antifungal activity of diethyl 2-((aryl(alkyl)amino)methylene)malonates.

V. Advanced Spectroscopic and Computational Analysis of Diethyl Nitromalonate

Computational Chemistry and Theoretical Studies

Computational methods provide a powerful complement to experimental techniques, offering atomic-level insights into the structure, energetics, and reactivity of diethyl nitromalonate.

Density Functional Theory (DFT) is a robust computational method used to investigate the potential energy surfaces of chemical reactions. For this compound, DFT calculations can be employed to model various transformations, such as its role as a nucleophile in Michael additions or its thermal decomposition. mdpi.comsigmaaldrich.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for observed reaction rates and selectivities. nih.gov For example, in a proposed reaction mechanism, DFT can be used to compare the activation barriers of competing pathways, thereby predicting the most likely route for the reaction to follow. researchgate.netrsc.org The method is also invaluable for predicting spectroscopic properties (like vibrational frequencies) of transient or unstable species, aiding in their experimental identification. sumitomo-chem.co.jp

While this compound is a relatively small molecule, it possesses significant conformational flexibility due to rotation around several single bonds, primarily the C-C bonds of the malonate backbone and the C-O bonds of the ethyl ester groups.

Conformational Analysis : Computational methods can be used to identify stable conformers (rotational isomers) and determine their relative energies. By systematically rotating the key dihedral angles and calculating the potential energy, a conformational energy map can be generated, revealing the most populated conformations at a given temperature.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the atomic motions according to the principles of classical mechanics, MD can explore the accessible conformational space and reveal the pathways for interconversion between different conformers. fu-berlin.demdpi.com These simulations can elucidate how the molecule's shape fluctuates and how its conformation might adapt upon interaction with other molecules, such as solvents or reactants, providing crucial context for its reactivity and physical properties. nih.gov

Quantum Chemical Characterization of Reactivity

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical characterization of this compound's reactivity. While theoretical frameworks such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules, it appears that dedicated computational studies on this compound have not been published.

Such a study would typically involve the calculation of various molecular properties and reactivity descriptors. These descriptors provide quantitative insights into the chemical behavior of a molecule. Key parameters that would be determined in a quantum chemical analysis include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are derived from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity profile.

Local Reactivity Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Without specific computational studies on this compound, it is not possible to provide a data table of its quantum chemical reactivity descriptors.

High-Throughput Screening and Bioactivity Profiling Methodologies

Transcriptomics-Based Bioactivity Assessment (HTTr)

A thorough review of publicly available high-throughput screening and transcriptomics databases, including but not limited to PubChem, ChEMBL, and the ToxCast/Tox21 programs, revealed no specific data on the bioactivity of this compound from High-Throughput Transcriptomics (HTTr) studies.

HTTr is a powerful methodology used to assess the biological activity of a large number of chemicals by measuring changes in gene expression across the transcriptome. This approach can identify potential mechanisms of toxicity and biological pathways perturbed by a chemical compound. The process generally involves exposing a cellular model to a range of concentrations of the test chemical and then sequencing the RNA to quantify gene expression changes.

The absence of this compound in these extensive screening programs indicates that it has likely not been prioritized for large-scale bioactivity profiling using transcriptomics. Therefore, no data is available to populate a table on the transcriptomics-based bioactivity of this compound.

Vi. Environmental and Sustainable Chemistry Research Aspects of Diethyl Nitromalonate

Green Synthetic Methodologies for Diethyl Nitromalonate and its Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com For the synthesis of this compound and its analogues, this involves exploring alternative reaction conditions and catalytic systems to improve efficiency and minimize environmental impact.

Traditional synthesis methods for this compound often involve harsh reagents like fuming nitric acid and require significant solvent use for extraction and purification, contributing to waste generation. google.com Research into greener alternatives has focused on catalytic and solvent-free conditions, primarily demonstrated with analogous compounds. These approaches offer advantages such as milder reaction conditions, reduced energy consumption, and simplified product isolation.

Catalytic methods can enhance reaction rates and selectivity, often under more environmentally friendly conditions. scranton.edu For instance, the synthesis of diethyl methylmalonate, a related malonic ester, has been achieved using heteropolyacids as catalysts, which are noted for causing low equipment corrosion and having high catalytic activity. patsnap.com Another example is the use of a Raney nickel catalyst in the hydrogenation of diethyl ethoxymethylenemalonate. orgsyn.org

For analogues like diethyl 2-((4-nitroanilino)methylene)malonate, green methodologies have been explicitly explored. One notable approach is a rapid, room-temperature synthesis using alcoholic potassium hydroxide (B78521) (KOH) as the reaction medium, which proceeds efficiently without the need for heating. researchgate.net Furthermore, a solvent-free synthesis for the same analogue has been developed using microwaves with a potassium carbonate/alumina (K2CO3/Al2O3) catalyst. researchgate.net While not directly applied to this compound, these methods showcase promising green strategies applicable to this class of compounds.

Table 1: Examples of Green Synthetic Approaches for Diethyl Malonate Analogues
Analogue CompoundMethodologyKey Green Chemistry FeaturesReference
Diethyl 2-((4-nitroanilino)methylene)malonateAlcoholic KOH mediumRoom temperature reaction, rapid, reduced energy consumption. researchgate.net
Diethyl 2-((4-nitroanilino)methylene)malonateMicrowave-assisted synthesis with K2CO3/Al2O3 catalystSolvent-free conditions, potentially faster reaction times. researchgate.net
Diethyl methylmalonateHeteropolyacid catalystHigh catalytic activity, reduced equipment corrosion. patsnap.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

A high atom economy signifies that most of the reactants' atoms are used in forming the desired product, minimizing the generation of byproducts and waste. wikipedia.org This is a more insightful metric of efficiency than reaction yield alone, as a high-yield reaction can still produce significant waste. primescholars.com

The traditional synthesis of this compound from diethyl malonate and fuming nitric acid can be analyzed for its atom economy. google.com

Reaction: C₇H₁₂O₄ (Diethyl Malonate) + HNO₃ (Nitric Acid) → C₇H₁₁NO₆ (this compound) + H₂O (Water)

Table 2: Atom Economy Calculation for Traditional this compound Synthesis
ComponentChemical FormulaMolecular Weight (g/mol)
Diethyl MalonateC₇H₁₂O₄160.17
Nitric AcidHNO₃63.01
Total Reactant MW -223.18
This compound (Desired Product)C₇H₁₁NO₆205.17
Percent Atom Economy (205.17 / 223.18) * 100 = 91.9%

Degradation and Environmental Fate Studies

Information regarding the specific degradation pathways and environmental fate of this compound is limited in publicly available scientific literature. While studies have been conducted on structurally related compounds, such as diethyl malonate (DEM), these findings cannot be directly extrapolated to this compound due to the significant influence of the nitro group (-NO₂) on the molecule's chemical and biological properties.

For context, studies on diethyl malonate have shown it has residence half-lives in soil of approximately 2 hours for its fast-degrading component and 5 to 16 hours for the residual material. epa.gov On foliar surfaces, the half-life ranges from 1 to 3 hours for the short-residence component to between 16 and 242 hours for the longer-residence component. epa.gov However, the presence of the electron-withdrawing nitro group in this compound would likely alter its susceptibility to hydrolysis, photolysis, and microbial degradation compared to diethyl malonate.

Vii. Future Research Directions and Emerging Applications of Diethyl Nitromalonate

Development of Novel Synthetic Transformations

A primary focus of future research will be the development of new, more efficient synthetic transformations utilizing diethyl nitromalonate. While it is already employed in reactions like the synthesis of tryptophane precursors and 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO), there is significant potential for expanding its reaction repertoire sigmaaldrich.com. The goal is to devise novel, atom-economical, and environmentally benign methodologies.

Key areas of interest include:

Asymmetric Catalysis: Developing enantioselective methods to introduce chirality into molecules using this compound. This is crucial for the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required.

Novel Cycloadditions: Investigating new types of cycloaddition reactions where this compound or its derivatives act as key components, leading to the formation of diverse ring systems that are otherwise difficult to access.

Exploration of Under-explored Reaction Pathways

Beyond traditional ionic reaction pathways, future investigations will likely delve into under-explored modes of reactivity for this compound. These unconventional approaches could unlock new synthetic possibilities and provide access to unique chemical structures.

Emerging pathways for exploration include:

Mechanochemistry: Utilizing mechanical force (e.g., ball milling) to drive reactions involving this compound. This solvent-free approach offers a green alternative to traditional solution-phase synthesis and can sometimes lead to different reactivity or product selectivity nih.gov.

Photoredox Catalysis: Employing visible light and a photocatalyst to generate radical intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations that are not accessible through thermal methods.

Electrosynthesis: Using electricity to drive redox reactions of this compound, providing a reagent-free method for functionalization and offering precise control over reaction conditions.

Design and Synthesis of Advanced this compound Derivatives with Tunable Reactivity

Modifying the structure of this compound itself is a promising strategy for fine-tuning its reactivity and physical properties. By systematically altering the ester groups or introducing other functionalities, a library of advanced derivatives can be created for specific synthetic applications.

Derivative TypePotential ModificationDesired Outcome
Sterically Hindered Esters Replacing ethyl groups with bulky groups (e.g., tert-butyl, adamantyl)Increase selectivity in reactions by controlling the steric environment around the reactive center.
Electron-Withdrawing/Donating Esters Using esters with fluoroalkyl or para-methoxyphenyl groupsModulate the acidity of the α-proton and the reactivity of the ester carbonyls.
Chiral Auxiliaries Incorporating chiral alcohol moieties into the ester groupsEnable diastereoselective reactions for asymmetric synthesis.
Functionalized Esters Appending functional groups like alkynes or azides to the ester chainsCreate derivatives suitable for click chemistry or for tethering to solid supports.

These tailored derivatives would allow chemists to precisely control reaction outcomes, improve solubility in various solvent systems, and design molecules with specific electronic properties.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, and cascade reactions, involving a series of intramolecular transformations, are powerful tools for rapidly building molecular complexity nih.govnih.gov. This compound is an excellent candidate for incorporation into such processes due to its multiple reactive sites.

Future research will focus on designing novel MCRs and cascade sequences where this compound serves as a central building block. For instance, a three-component reaction could involve an aldehyde, an amine, and this compound to quickly assemble complex amino acid or heterocyclic structures. Similarly, cascade reactions could be initiated by a Michael addition of this compound to an unsaturated system, followed by a series of intramolecular cyclizations and rearrangements to generate polycyclic products in a single operation rsc.orgsemanticscholar.org. The development of these sophisticated reaction networks will significantly streamline the synthesis of complex target molecules.

Computational-Driven Catalyst Design for this compound Reactions

Modern computational chemistry offers powerful tools for accelerating the discovery and optimization of catalysts rsc.orgmdpi.com. Applying these methods to reactions involving this compound can provide deep mechanistic insights and guide the development of more efficient and selective catalytic systems.

Computational ApproachApplication in this compound Chemistry
Density Functional Theory (DFT) Elucidate detailed reaction mechanisms, calculate transition state energies, and predict the effect of catalyst modifications on reaction barriers and selectivity. mdpi.com
Descriptor-Based Screening Identify key molecular or electronic properties (descriptors) of catalysts that correlate with high activity or selectivity, enabling rapid virtual screening of large catalyst libraries. rsc.orgnih.gov
Machine Learning (ML) Develop predictive models based on existing experimental data to identify promising new catalysts or reaction conditions, reducing the need for extensive trial-and-error experimentation. researchgate.net
Molecular Dynamics (MD) Simulate the dynamic behavior of the catalyst and reactants, including solvent effects, to gain a more realistic understanding of the reaction environment.

By combining computational predictions with experimental validation, researchers can rationally design catalysts with enhanced performance for specific transformations of this compound, moving beyond traditional intuition-based approaches nih.govpnnl.gov.

Q & A

What are the established synthetic routes for Diethyl Nitromalonate, and how can reaction conditions be optimized for higher yields?

This compound is synthesized via esterification of nitrocyanoacetic acid with ethanol under reflux conditions, followed by pH adjustment using potassium ethoxide . Optimization involves controlling solvent polarity (ethanol as a protic solvent), reaction temperature (reflux to accelerate esterification), and stoichiometric ratios to minimize hydrolysis side reactions. Catalytic acid or base additives may improve yields, but their impact on nitro-group stability must be evaluated. Purity can be enhanced through fractional distillation or recrystallization from non-polar solvents.

How can researchers mitigate the formation of byproducts during the condensation of this compound with urea in barbiturate synthesis?

Byproduct formation (e.g., incomplete cyclization or nitrile intermediates) is influenced by reaction pH, temperature, and urea concentration . Key strategies include:

  • pH Control : Maintaining alkaline conditions (pH 9–11) with potassium ethoxide to favor enolate formation and cyclization.
  • Temperature Gradients : Gradual heating to reflux (60–80°C) to prevent thermal decomposition of the nitro group.
  • Stoichiometric Precision : Excess urea (1.5–2.0 eq) ensures complete consumption of this compound.
    Advanced techniques like in situ FTIR or HPLC monitoring can track intermediate stability and optimize reaction timelines.

What spectroscopic methods are recommended for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H NMR (δ 1.3–1.5 ppm for ethyl CH3_3, δ 4.2–4.4 ppm for CH2_2 ester groups) and 13^{13}C NMR (δ 165–170 ppm for carbonyl carbons) verify ester and nitro-group positions .
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 217 (C7_7H11_{11}NO6_6) and fragmentation patterns consistent with nitro-malonate cleavage .
  • IR Spectroscopy : Strong absorbance at ~1740 cm1^{-1} (ester C=O) and ~1550 cm1^{-1} (nitro-group NO2_2) confirms functional groups.

What computational models are available to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the nitro group, which enhances the electrophilicity of the central malonate carbon . Parameters to assess include:

  • Charge Distribution : Partial positive charge on the malonate carbon facilitates nucleophilic attack.
  • Transition-State Energy : Activation barriers for reactions with amines or alkoxides can be calculated to predict kinetic feasibility.
    Software like Gaussian or ORCA integrates these models, enabling in silico screening of reaction conditions.

What are the recommended handling procedures for this compound in laboratory settings?

While specific safety data for this compound is limited, protocols for analogous nitro esters suggest:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as nitro compounds may irritate respiratory systems .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage : In airtight containers away from ignition sources (flash point >150°C inferred from similar esters) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

How do solvent polarity and temperature affect the stability of this compound during long-term storage?

  • Polar Solvents : Aprotic solvents (e.g., DMF, DMSO) may induce nitro-group decomposition via solvolysis. Non-polar solvents (hexane, toluene) are preferred .
  • Temperature : Storage at 2–8°C in amber vials minimizes thermal degradation and photolytic cleavage of the nitro group. Stability studies using accelerated aging (40°C/75% RH) and HPLC monitoring are recommended for shelf-life estimation.

What are the challenges in scaling up this compound synthesis from laboratory to pilot plant?

  • Exothermic Reactions : Reflux conditions require jacketed reactors with precise temperature control to prevent runaway reactions.
  • Purification : Scaling distillation columns for high-boiling-point esters (estimated bp ~250–300°C) demands energy-efficient setups .
  • Byproduct Management : Pilot-scale filtration systems must handle potassium salts generated during pH adjustment.

How can researchers resolve contradictions in reported reaction yields for this compound-derived heterocycles?

Discrepancies often arise from:

  • Impurity Profiles : Unaccounted starting material (e.g., residual ethanol) skews yield calculations. Purity checks via 1^1H NMR integration are critical.
  • Reaction Quenching : Premature neutralization may leave intermediates unreacted. Standardized quenching protocols (e.g., slow acid addition) improve reproducibility .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.